molecular formula C15H19N3O3S B3840345 N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide

N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No. B3840345
M. Wt: 321.4 g/mol
InChI Key: SXQHEANPSIGQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide, also known as PPARγ agonist, is a synthetic compound that has been widely used in scientific research. It has been found to have a significant impact on various biochemical and physiological processes, making it a valuable tool in the study of many diseases and conditions.

Mechanism of Action

N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist works by activating the peroxisome proliferator-activated receptor gamma (N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ) in cells. This receptor plays a key role in the regulation of gene expression, particularly in the metabolism of glucose and lipids. Activation of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ leads to increased insulin sensitivity, improved glucose uptake, and decreased lipid accumulation in cells.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist has been found to have numerous biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease oxidative stress. In addition, it has been found to have a significant impact on lipid metabolism, leading to decreased triglyceride levels and increased HDL cholesterol levels.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist has several advantages for use in lab experiments. It is a highly specific agonist for N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ, making it a valuable tool for studying the role of this receptor in various biological processes. In addition, it has been shown to have minimal toxicity in vitro, making it a safe compound for use in cell culture experiments.
However, there are also limitations to the use of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist in lab experiments. It is a synthetic compound that does not occur naturally in the body, which may limit its relevance to physiological processes. In addition, its effects may be influenced by other factors in the experimental system, such as the presence of other drugs or compounds.

Future Directions

There are several future directions for the study of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist. One area of research is the development of more potent and selective agonists that can be used in the treatment of various diseases. Another area of research is the investigation of the role of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ in other physiological processes, such as inflammation and cancer. Finally, there is a need for further studies to determine the long-term effects of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist on health and disease.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have a significant impact on glucose and lipid metabolism, making it a potential treatment for type 2 diabetes and metabolic syndrome. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10(20)16-11-4-6-12(7-5-11)17-14(21)13-8-22-15(2,3)18(13)9-19/h4-7,9,13H,8H2,1-3H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQHEANPSIGQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CSC(N2C=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.